
2-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid is a synthetic organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
2-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 2-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
相似化合物的比较
Similar Compounds
Cinnoline: The parent compound of the cinnoline family.
Quinoline: A similar heterocyclic compound with a nitrogen atom in the ring.
Isoquinoline: Another related compound with a different arrangement of the nitrogen atom.
Uniqueness
2-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to other cinnoline derivatives.
属性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC 名称 |
2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)propanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-7-3-4-10-9(5-7)6-11(15)14(13-10)8(2)12(16)17/h6-8H,3-5H2,1-2H3,(H,16,17) |
InChI 键 |
ZGPKQMQNJCAROO-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=NN(C(=O)C=C2C1)C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



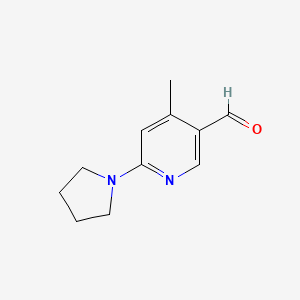


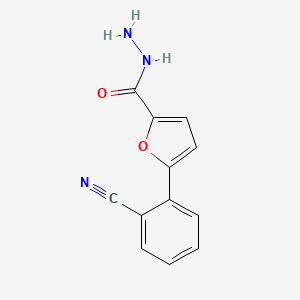


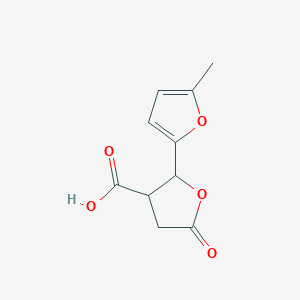
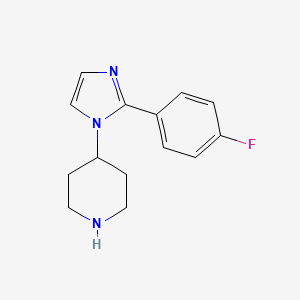

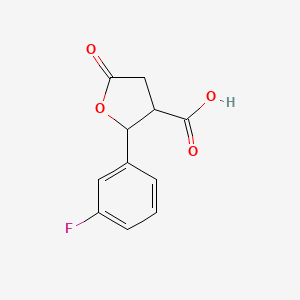
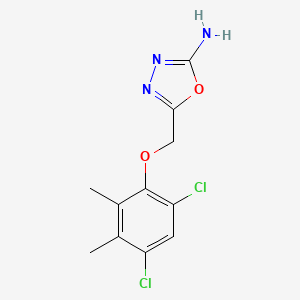
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11791854.png)
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one](/img/structure/B11791860.png)
